molecular formula C7H8BrNO2S B13472397 5-Bromo-2,6-dimethoxypyridine-3-thiol

5-Bromo-2,6-dimethoxypyridine-3-thiol

Cat. No.: B13472397
M. Wt: 250.12 g/mol
InChI Key: JUYVXXMTJHWTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,6-dimethoxypyridine-3-thiol is a heterocyclic compound that contains a bromine atom, two methoxy groups, and a thiol group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-thiol typically involves the bromination of 2,6-dimethoxypyridine followed by the introduction of a thiol group. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The thiol group can be introduced using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethoxypyridine-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,6-dimethoxypyridine-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethoxypyridine-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The bromine atom and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dimethoxypyridine
  • 2-Bromo-5-methoxypyridine
  • 5-Bromo-2-iodo-3-methoxypyridine
  • 2-Bromo-5-iodo-3-methoxypyridine
  • 5-Bromo-3-fluoro-2-methoxypyridine
  • 5-Iodo-2,3-dimethoxypyridine
  • 6-Iodo-2,3-dimethoxypyridine
  • 3-Bromo-5-methoxypyridine
  • 2,6-Dimethoxypyridine

Uniqueness

5-Bromo-2,6-dimethoxypyridine-3-thiol is unique due to the presence of both a thiol group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

5-bromo-2,6-dimethoxypyridine-3-thiol

InChI

InChI=1S/C7H8BrNO2S/c1-10-6-4(8)3-5(12)7(9-6)11-2/h3,12H,1-2H3

InChI Key

JUYVXXMTJHWTRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)OC)S)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.